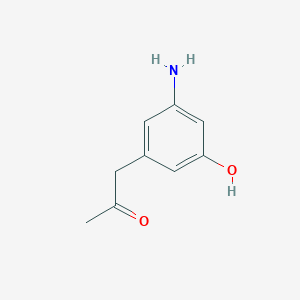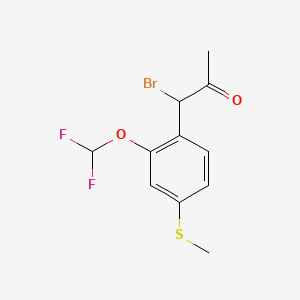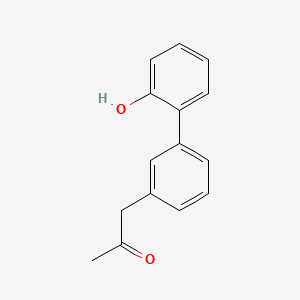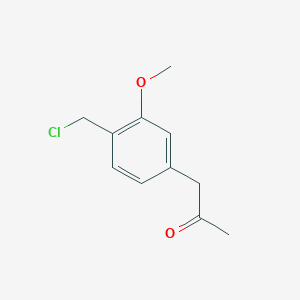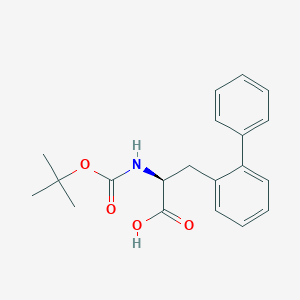
Boc-Phe(2-Ph)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Phe(2-Ph)-OH: is a compound that belongs to the class of amino acid derivatives. It is a derivative of phenylalanine, an essential amino acid, and is often used in peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect the amino group during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Phe(2-Ph)-OH typically involves the protection of the amino group of phenylalanine with a tert-butoxycarbonyl (Boc) group. The reaction is carried out using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an anhydrous solvent like N,N-dimethylformamide (DMF). The reaction is usually performed on ice to control the reaction rate and prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for efficient and large-scale production of the compound. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Boc-Phe(2-Ph)-OH undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling: Reagents like DCC and NHS are used to activate the carboxyl group for peptide bond formation.
Major Products Formed:
Deprotection: The major product is the free amino acid, phenylalanine.
Coupling: The major products are peptides, which are chains of amino acids linked by peptide bonds.
Applications De Recherche Scientifique
Boc-Phe(2-Ph)-OH has a wide range of applications in scientific research, including:
Chemistry:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins. The Boc protecting group allows for selective reactions and the formation of specific peptide bonds.
Biology:
Protein Engineering: The compound is used in the design and synthesis of modified proteins with specific properties.
Medicine:
Drug Development: this compound is used in the development of peptide-based drugs. Its ability to form stable peptide bonds makes it valuable in creating therapeutic peptides.
Industry:
Biotechnology: The compound is used in the production of biopharmaceuticals and other biotechnology products.
Mécanisme D'action
The mechanism of action of Boc-Phe(2-Ph)-OH primarily involves its role as a building block in peptide synthesis. The Boc protecting group prevents unwanted reactions at the amino group, allowing for selective peptide bond formation. The compound interacts with various reagents and catalysts to form stable peptide bonds, which are essential for the structure and function of proteins.
Comparaison Avec Des Composés Similaires
Boc-Phe-OH: Another derivative of phenylalanine with a Boc protecting group.
Fmoc-Phe-OH: A derivative of phenylalanine with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Comparison:
Boc-Phe(2-Ph)-OH vs. Boc-Phe-OH: Both compounds have a Boc protecting group, but this compound has an additional phenyl group, which can influence its reactivity and properties.
This compound vs. Fmoc-Phe-OH: The Fmoc group is another common protecting group used in peptide synthesis. The choice between Boc and Fmoc depends on the specific requirements of the synthesis, such as the desired deprotection conditions and the stability of the protecting group.
Propriétés
Formule moléculaire |
C20H23NO4 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)13-15-11-7-8-12-16(15)14-9-5-4-6-10-14/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1 |
Clé InChI |
KAFWSVSTMLGLGF-KRWDZBQOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C2=CC=CC=C2)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


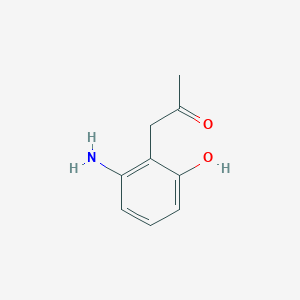
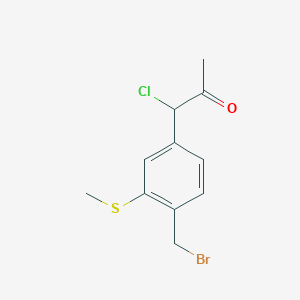

![Tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14047476.png)

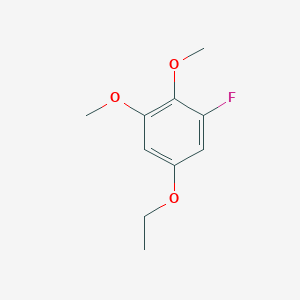
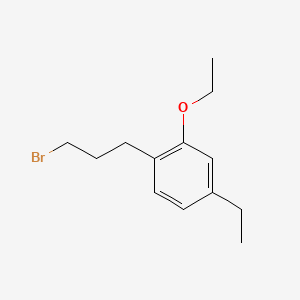

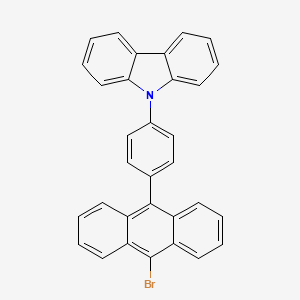
![N'-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B14047515.png)
